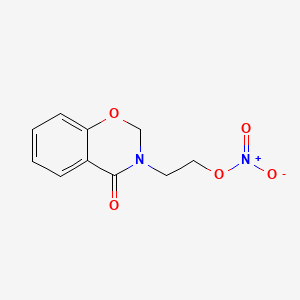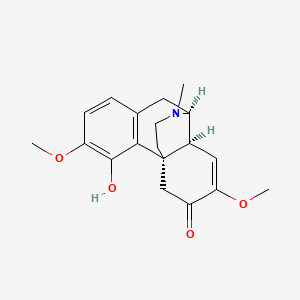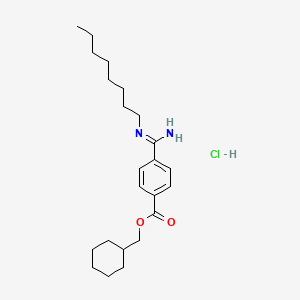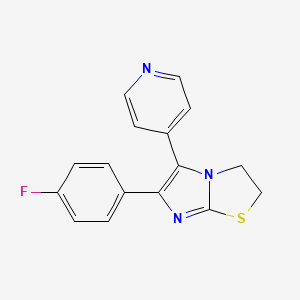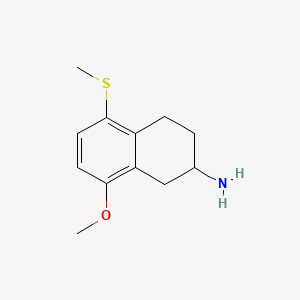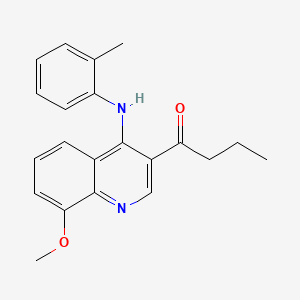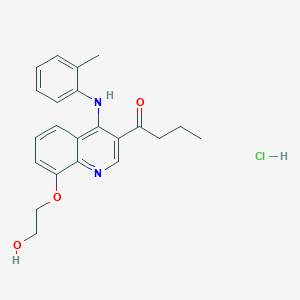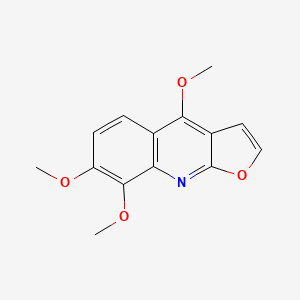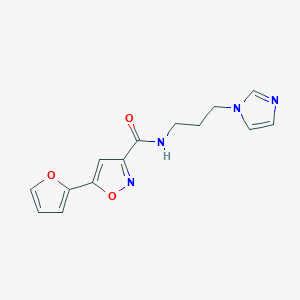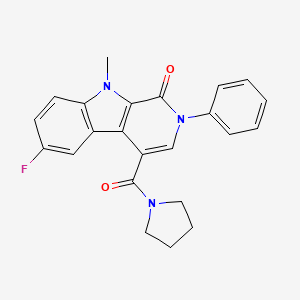
Talinolol
Vue d'ensemble
Description
Le Talinolol est un antagoniste sélectif des récepteurs bêta1-adrénergiques, communément appelé bêta-bloqueur. Il est principalement utilisé pour ses propriétés cardioprotectrices et antihypertensives. Le this compound est connu pour sa capacité à retarder la conduction des stimuli dans le nœud auriculo-ventriculaire, à réduire le temps de conduction sino-auriculaire et à empêcher l'automatisme du nœud sinusal .
Applications De Recherche Scientifique
Talinolol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Utilized in clinical studies to evaluate its efficacy in treating cardiovascular diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Target of Action
Talinolol is a cardioselective beta-blocker . Its primary target is the beta-1 adrenergic receptor , which is predominantly found in the heart . By binding to these receptors, this compound prevents the usual binding of adrenaline and noradrenaline, the hormones responsible for increasing heart rate and cardiac output during stress .
Mode of Action
This compound acts as an antagonist at the beta-1 adrenergic receptors . This means that it binds to these receptors and blocks their activation by adrenaline and noradrenaline. This blocking action reduces the heart rate and decreases the force of heart muscle contraction, thereby reducing the heart’s demand for oxygen .
Biochemical Pathways
It is known that this compound’s mechanism of action is rooted in its ability to selectively block beta-1 adrenergic receptors . This blocking action disrupts the normal signaling pathways activated by adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output .
Pharmacokinetics
This compound’s pharmacokinetics are characterized by a significant variation, with clearance varying approximately ninefold in healthy volunteers . It is absorbed in the intestine via the organic anion transporting polypeptide 2B1 (OATP2B1) and effluxed via P-glycoprotein (P-gp) . It can also be taken up via OATP1B1 in the liver, where it enters the enterohepatic circulation . This compound is excreted unchanged in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and cardiac output. By blocking the beta-1 adrenergic receptors, this compound interferes with the normal sympathetic nervous system stimulation of the heart. This results in a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure .
Action Environment
Environmental factors play a significant role in the pharmacokinetics of this compound. A study revealed that environmental factors explained much more of the variation in pharmacokinetics of this compound than genetic factors . Factors such as sex, body mass index, total protein consumption, and vegetable consumption were found to significantly influence this compound pharmacokinetics .
Analyse Biochimique
Biochemical Properties
Talinolol is a beta1-selective adrenoceptor antagonist . By blocking beta1-adrenergic receptors, this compound delays the conduction of stimuli in the AV node, reduces the sino-atrial conduction time, and impedes the sinus node automaticity .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that this compound loaded SNEDDS formulations could be a potential oral pharmaceutical product with high drug-loading capacity, improved drug dissolution, increased gut permeation, reduced/no human RBC toxicity, and enhanced oral bioavailability .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound is a beta blocker, which means it works by blocking the action of certain natural chemicals in your body, such as epinephrine, on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied. For example, a study found that the developed SNEDDS provided significantly higher rate of this compound release (>97% in 2.0 h) compared to raw this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, the bioavailability of this compound following high dose administration to the stomach was significantly greater than that achieved by the low dose (about 18% vs. 2%). Co-administration of low dose this compound with cyclosporine increased bioavailability by about 5-fold .
Metabolic Pathways
It is known that this compound appears suitable as a membrane transporter probe drug since less than 1 % of an orally administered dose was recovered as metabolites in urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For this compound, an influx transporter distribution for OATP1A2 and the efflux transporter P-glycoprotein distributed with increasing expression in the distal small intestine produced the best results .
Subcellular Localization
It is known that this compound is a substrate for the efflux transporter P-glycoprotein (P-gp) that has been extensively used to investigate P-gp-mediated drug transport .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Talinolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-(2-hydroxy-3-(tert-butylamino)propoxy)aniline avec l'isocyanate de cyclohexyle. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité .
Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est souvent produit en utilisant des méthodes de chromatographie liquide haute performance (CLHP) pour garantir la pureté et la stabilité. Le développement et la validation de ces méthodes sont essentiels pour la production à grande échelle du this compound .
Analyse Des Réactions Chimiques
Types de Réactions : Le Talinolol subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer son efficacité.
Réactifs et Conditions Communs :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactions d'halogénation utilisant des réactifs comme le chlore ou le brome peuvent introduire des atomes d'halogène dans la molécule.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les interactions et les mécanismes des bêta-bloqueurs.
Biologie : Enquêté pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.
Médecine : Utilisé dans les études cliniques pour évaluer son efficacité dans le traitement des maladies cardiovasculaires.
Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments .
5. Mécanisme d'Action
Le this compound exerce ses effets en bloquant sélectivement les récepteurs bêta1-adrénergiques. Cette action réduit la fréquence cardiaque et la contractilité myocardique, ce qui entraîne une diminution du débit cardiaque et de la pression artérielle. L'interaction du composé avec ces récepteurs retarde également la conduction des impulsions électriques dans le cœur, ce qui lui confère ses propriétés antiarythmiques .
Composés Similaires :
Atenolol : Un autre bêta-bloqueur sélectif bêta1 avec des effets cardioprotecteurs similaires.
Métoprolol : Connu pour son utilisation dans le traitement de l'hypertension et de l'angine de poitrine.
Propranolol : Un bêta-bloqueur non sélectif utilisé pour diverses affections cardiovasculaires.
Unicité du this compound : La caractéristique unique du this compound réside dans son action sélective sur les récepteurs bêta1-adrénergiques, ce qui minimise le risque de bronchospasme et d'autres effets secondaires associés aux bêta-bloqueurs non sélectifs. De plus, ses propriétés pharmacocinétiques, telles que l'absorption et la biodisponibilité, en font un composé précieux pour les applications cliniques et de recherche .
Comparaison Avec Des Composés Similaires
Atenolol: Another beta1-selective blocker with similar cardioprotective effects.
Metoprolol: Known for its use in treating hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness of Talinolol: this compound’s unique feature lies in its selective action on beta1-adrenergic receptors, which minimizes the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Additionally, its pharmacokinetic properties, such as absorption and bioavailability, make it a valuable compound for clinical and research applications .
Propriétés
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046426 | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57460-41-0 | |
| Record name | Talinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57460-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Talinolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


